molecular formula C14H11Cl3Si B8470219 Silane, trichloro(9H-fluoren-9-ylmethyl)- CAS No. 215164-90-2

Silane, trichloro(9H-fluoren-9-ylmethyl)-

Cat. No. B8470219
M. Wt: 313.7 g/mol
InChI Key: YUIFTEYOKFEBAT-UHFFFAOYSA-N
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Patent
US05847182

Procedure details

In a 250 ml, three-necked, frame dried, round bottom flask, aluminum 0.40 g (15 mmol), biphenyl 20.0 g (130 mmol), and (1,2-dichloroethyl)- trichlorosilane 7.50 ml (53.5 mmol) were reacted as in Example 1 at 120° C. for 30 min. Freshly distilled hexane (60 ml) was added to the reaction mixture and insoluble solids in hexane were filtered from the organic solution. After hexane was distilled, the reaction products were vacuum distilled to give 6.53 g of 9-(trichlorosilyl)methylfluorene (bp; 130°-135° C./0.2 torr, yield; 18%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al].[C:2]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH:15]([Si:18]([Cl:21])([Cl:20])[Cl:19])[CH2:16]Cl>CCCCCC>[Cl:19][Si:18]([CH2:15][CH:16]1[C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:2]2[C:7]1=[CH:6][CH:5]=[CH:4][CH:3]=2)([Cl:21])[Cl:20]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[Al]
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
7.5 mL
Type
reactant
Smiles
ClC(CCl)[Si](Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
60 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 ml, three-necked, frame dried
FILTRATION
Type
FILTRATION
Details
were filtered from the organic solution
DISTILLATION
Type
DISTILLATION
Details
After hexane was distilled
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](Cl)(Cl)CC1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 6.53 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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